Pyruvic oxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H5NO3 |
|---|---|
Molecular Weight |
103.08 g/mol |
IUPAC Name |
2-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C3H5NO3/c1-2(4-7)3(5)6/h7H,1H3,(H,5,6) |
InChI Key |
MVGBKLTYYAYYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(=O)O |
Synonyms |
2-oximinopropanoic acid 2-oximinopropanoic acid, ion (1-) pyruvatoxime pyruvic oxime |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pyruvic Oxime
Foundational Synthetic Routes to Pyruvic Oxime and its Esters
This compound, a compound of significant interest in organic synthesis, is primarily synthesized through the condensation reaction of pyruvic acid or its derivatives with hydroxylamine (B1172632). nih.gov This reaction is a cornerstone of imine chemistry and has been the subject of detailed kinetic and mechanistic studies. researchgate.netnih.gov
Reaction Kinetics and Mechanistic Studies of Oxime Formation from Pyruvic Acid and Derivatives
The rate of oxime formation is significantly influenced by the pH of the reaction medium. libretexts.org Studies on methyl pyruvate (B1213749) have shown that carbinolamine dehydration is the rate-determining step across a pH range of 0 to 7. researchgate.net Below pH 5, specific acid catalysis of carbinolamine formation is the dominant factor. researchgate.net As the pH increases above this value, a pH-independent, water-catalyzed reaction pathway becomes more prominent. researchgate.net Generally, the rate of imine formation reactions, including oxime formation, is optimal near a pH of 5. libretexts.org At higher pH levels, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, hindering its elimination as water. libretexts.org Conversely, at very low pH, the amine reactant becomes protonated and non-nucleophilic, which also slows down the reaction. nih.govlibretexts.org
The formation of oximes is subject to both general acid and general base catalysis. nih.govacs.org General acids can facilitate the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, making it a better leaving group. nih.gov General bases, on the other hand, can assist in the initial nucleophilic attack of hydroxylamine on the carbonyl carbon. researchgate.net For instance, the hydration of methyl and ethyl pyruvate is strongly promoted by general bases. researchgate.net However, in the specific case of methyl pyruvate oxime formation, the dehydration of the carbinolamine intermediate does not appear to be susceptible to significant general acid-base catalysis by certain buffers like carboxylic acid or hydroxylamine/hydroxylammonium ion buffers. researchgate.net Aniline (B41778) has been identified as a particularly effective nucleophilic catalyst, accelerating the rate of oxime formation by several orders of magnitude. researchgate.net
The rate-determining step in oxime formation can shift depending on the reaction conditions. For the reaction of methyl pyruvate, carbinolamine dehydration is the rate-limiting step over a wide pH range. researchgate.net However, at high concentrations of a general base catalyst like imidazole, the formation of the tetrahedral intermediate can become rate-determining. researchgate.net In many oxime and hydrazone formation reactions, particularly in the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the tetrahedral intermediate is typically the rate-determining step. nih.gov This is supported by the observation that the reaction becomes independent of the nucleophile concentration at high enough levels, indicating that the initial attack is no longer the slow step. nih.gov A transition from rate-determining carbinolamine dehydration to rate-determining amine attack can occur under more acidic conditions (typically below pH 3). nih.govacs.org
Analysis of General Acid and Base Catalysis in Formation
This compound as a Versatile Organic Synthon
This compound and its derivatives, such as methyl pyruvate oxime, have emerged as valuable and versatile synthons in organic chemistry. organic-chemistry.orgsmolecule.comacs.org They serve as stable and safer alternatives to traditionally used toxic reagents like phosgene (B1210022) for the introduction of carbonyl functionalities. organic-chemistry.org
Applications in Carbonyl Chemistry for Diverse Product Synthesis
Methyl pyruvate oxime has been successfully employed as a carbonyl synthon in the synthesis of a wide array of important organic compounds, including unsymmetrical ureas, carbamates, thiocarbamates, and anilides. organic-chemistry.orgacs.orgacs.orgnih.gov This methodology involves a Beckmann fragmentation of the oxime to generate an isocyanate intermediate, which is then trapped in situ by various nucleophiles. organic-chemistry.org This approach is highly versatile, accommodating a broad spectrum of nucleophiles such as primary and secondary amines, alcohols, thiols, and even carbon nucleophiles. organic-chemistry.org The reaction conditions are generally mild, making it compatible with a variety of functional groups and suitable for the modular synthesis of biologically active molecules. organic-chemistry.orgacs.org The use of Ishikawa's reagent in toluene (B28343) at low temperatures has been found to provide high efficiency for these transformations. organic-chemistry.org This strategy offers a practical and scalable route to a diverse range of carbonyl compounds, which are valuable in the development of pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.org
Synthesis of Unsymmetrical Ureas via Deoximative Substitution
The synthesis of unsymmetrical ureas is achieved through a process that begins with the direct amidation of methyl pyruvate oxime. This is followed by a deoximative substitution reaction where the oxime group is activated and subsequently displaced by an amine nucleophile. acs.orgnih.gov The process is believed to proceed through a Beckmann fragmentation to generate an isocyanate intermediate, which is then trapped by the amine. organic-chemistry.org This method is notable for its mild reaction conditions and its tolerance of a wide range of functional groups. acs.org
A key reagent in this transformation is Ishikawa's reagent, which has been found to be highly effective, particularly when used in toluene at low temperatures, leading to high reaction efficiency. organic-chemistry.org The versatility of this method allows for the use of both primary and secondary amines as nucleophiles, leading to a diverse array of unsymmetrical urea (B33335) compounds. organic-chemistry.org
Table 1: Examples of Unsymmetrical Ureas Synthesized from Methyl Pyruvate Oxime This table is representative of the types of compounds that can be synthesized and is based on findings in the cited literature.
| Amine 1 | Amine 2 | Product (Unsymmetrical Urea) |
| Aniline | Benzylamine | 1-Benzyl-3-phenylurea |
| 4-Fluoroaniline | Cyclohexylamine | 1-Cyclohexyl-3-(4-fluorophenyl)urea |
| Pyrrolidine | 3-Methoxypropylamine | 1-(3-Methoxypropyl)-3-(pyrrolidin-1-yl)urea |
Preparation of Carbamates and Thiocarbamates
The same synthetic strategy employing methyl pyruvate oxime can be extended to the preparation of carbamates and thiocarbamates. organic-chemistry.orgacs.orgnih.gov In these syntheses, after the initial amidation step, the intermediate is trapped with alcohol or thiol nucleophiles, respectively. organic-chemistry.org This modular approach allows for the rapid generation of a diverse library of these important carbonyl compounds. organic-chemistry.org
The reaction conditions are generally mild, and the method is compatible with a variety of functional groups present in the nucleophiles. acs.org This versatility makes it a valuable tool for the synthesis of biologically active molecules found in pharmaceuticals and agrochemicals. organic-chemistry.orgacs.org
Table 2: Synthesis of Carbamates and Thiocarbamates This table illustrates the scope of the reaction with different nucleophiles based on the provided sources.
| Nucleophile | Product Type | Example Product |
| Phenol | Carbamate | Phenyl (phenyl)carbamate |
| 2-Propanol | Carbamate | Isopropyl (phenyl)carbamate |
| Thiophenol | Thiocarbamate | S-Phenyl (phenyl)thiocarbamate |
| Benzyl mercaptan | Thiocarbamate | S-Benzyl (phenyl)thiocarbamate |
Generation of Anilides through Sequential Transformations
The generation of anilides from methyl pyruvate oxime follows a similar sequential transformation pathway. organic-chemistry.orgacs.orgnih.gov This process showcases the utility of methyl pyruvate oxime as a versatile carbonyl synthon. organic-chemistry.org The synthesis involves direct amidation followed by a deoximative substitution with a carbon nucleophile, such as an organometallic reagent. organic-chemistry.org This method provides a novel route to anilides, which are prevalent motifs in many biologically active compounds and functional materials. organic-chemistry.orgacs.org
Strategic Utility in Beckmann Fragmentation Pathways
The Beckmann fragmentation is a chemical reaction that often competes with the Beckmann rearrangement of oximes. wikipedia.org This fragmentation becomes a significant pathway when the group alpha to the oxime can stabilize a carbocation. wikipedia.org In the context of this compound derivatives, this fragmentation is strategically employed to generate key reactive intermediates.
The synthesis of ureas, carbamates, and thiocarbamates from methyl pyruvate oxime leverages a Beckmann fragmentation to produce an isocyanate intermediate. organic-chemistry.org The reaction conditions can be tuned to favor this fragmentation over the classical rearrangement, allowing for the efficient trapping of the isocyanate by various nucleophiles. organic-chemistry.orgwikipedia.org This strategic use of the Beckmann fragmentation provides a controlled and effective method for the construction of these important functional groups. The reaction generates a nitrile and a carbocation, which is then intercepted. wikipedia.org
Formation of Pyruvic Aldehyde Oxime Thiosemicarbazones and Related Ligands
Researchers have reported the synthesis of a series of monoxime thiosemicarbazone compounds derived from pyruvic aldehyde-1-oxime. westmont.edu These compounds are of interest due to their potential as chelating tridentate ligands for transition metals. westmont.edu The synthesis typically involves the condensation of pyruvic aldehyde-1-oxime with a substituted thiosemicarbazide. westmont.edu
One study detailed the synthesis of five such compounds: pyruvic aldehyde-1-oxime methylthiosemicarbazone (PAO-MTSC), pyruvic aldehyde-1-oxime ethylthiosemicarbazone (PAO-ETSC), pyruvic aldehyde-1-oxime tert-butylthiosemicarbazone (PAO-tBTSC), pyruvic aldehyde-1-oxime benzylthiosemicarbazone, and pyruvic aldehyde-1-oxime phenylthiosemicarbazone (PAO-PTSC). westmont.edu The synthesis of PAO-ETSC has been explored in various solvents, including isopropanol, a 50/50 ethanol/water mixture, and 1% aqueous acetic acid, with the solvent choice influencing the conformational outcome of the product. tntech.edu
Table 3: Synthesized Pyruvic Aldehyde Oxime Thiosemicarbazones Data synthesized from the literature, including yields where reported.
| Compound Name | Abbreviation | Yield |
| 2-[(2E)-2-(hydroxyimino)-1-methylethylidene]-N-methyl-hydrazinecarbothioamide | PAO-MTSC | 78.6% westmont.edu |
| 2-[(2E)-2-(hydroxyimino)-1-methylethylidene]-N-ethyl-hydrazinecarbothioamide | PAO-ETSC | 62.2% westmont.edu |
| N-tert-butyl-2-[(2E)-2-(hydroxyimino)-1-methylethylidene]hydrazinecarbothioamide | PAO-tBTSC | Not Reported |
| N-benzyl-2-[(2E)-2-(hydroxyimino)-1-methylethylidene]hydrazinecarbothioamide | - | Not Reported |
| 2-[(2E)-2-(hydroxyimino)-1-methylethylidene]-N-phenyl-hydrazinecarbothioamide | PAO-PTSC | 85.7% westmont.edu |
These ligands and their metal complexes have been investigated for their potential biological activity. tntech.edu
Advanced Spectroscopic and Structural Elucidation of Pyruvic Oxime and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms.
Proton NMR (¹H NMR) spectroscopy of pyruvic oxime reveals characteristic signals corresponding to its unique proton environments. In an aqueous solution at pH 7.0, a prominent signal is observed at approximately 2.03 ppm, which is attributed to the methyl (CH₃) protons. nih.gov The chemical shift of these protons can be influenced by the solvent and the presence of substituents. For instance, in derivatives like pyruvic aldehyde-1-oxime methylthiosemicarbazone, the methyl proton signal appears at 2.08 ppm in DMSO-d₆. westmont.edu The oxime proton (N-OH) typically resonates further downfield. westmont.edu
Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. For this compound, distinct signals are expected for the methyl carbon, the oximino carbon (C=N), and the carboxyl carbon (COOH). The chemical shifts for these carbons in pyruvic acid, a related compound, are around 28-29 ppm for the methyl carbon, and 170-184 ppm for the carboxyl carbon, depending on hydration and pH. researchgate.net In this compound derivatives, such as pyruvic aldehyde-1-oxime ethylthiosemicarbazone, the methyl carbon appears at 12.8 ppm, the imino carbon at 144.3 ppm, and the thioamide carbon at 178.1 ppm in DMSO-d₆. tntech.edu The specific chemical shifts are sensitive to the electronic environment of each carbon atom. libretexts.orgoregonstate.edu
Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. pressbooks.pubwikipedia.org This method is invaluable for unambiguously assigning proton and carbon signals. For this compound, an HSQC experiment would show a correlation between the methyl protons (¹H) and the methyl carbon (¹³C). nih.gov Specifically, a cross-peak would appear at the coordinates corresponding to the ¹H chemical shift of the methyl group and the ¹³C chemical shift of the same group. nih.gov In a study using a ¹⁵N-labeled aminooxy probe that forms an oxime adduct with pyruvate (B1213749), HSQC was used to detect the correlation between the metabolite's protons and the ¹⁵N of the probe. nih.gov This technique provides enhanced sensitivity and selectivity for studying such derivatives. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Ultraviolet-Visible (UV-Vis) Spectrophotometric Investigations
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. matanginicollege.ac.in The UV spectrum of pyruvic acid in an aqueous environment displays a primary absorption peak at approximately 320 nm. rsc.org This absorption is attributed to the n → π* transition of the carbonyl group. The position of this peak is known to be sensitive to the solvent environment, showing a blue shift (a shift to a shorter wavelength) in water compared to the gas phase. rsc.orgrsc.org A direct spectrophotometric method has been developed to measure the formation of this compound from pyruvate and hydroxylamine (B1172632) by monitoring the changes in the UV spectrum. brandeis.edu
Infrared (IR) Spectroscopic Assessments
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. In the IR spectrum of an oxime, characteristic absorption bands are observed for the O-H, C=N, and N-O stretching vibrations. For oxime compounds, the C=N stretching vibration typically appears in the range of 1650-1680 cm⁻¹. acs.org The O-H stretching of the oxime group is usually observed as a broad band in the region of 3150-3650 cm⁻¹. The analysis of gaseous products from the oxidation of oximes has identified nitrous oxide by its characteristic IR absorption. cdnsciencepub.com
Mass Spectrometric (MS) Characterization of this compound and Reaction Products
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. The mass spectrum of the reaction product of cycloserine dimer and methylpyruvate is consistent with the formation of a stable oxime derivative. hmdb.ca For volatile derivatives, such as the bis(trimethylsilyl) derivative of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for characterization. nih.govnist.gov A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the quantification of keto acids, including pyruvic acid, after derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime forms. researchgate.net
X-ray Diffraction Studies of this compound Complexes
X-ray diffraction analysis has been a pivotal technique for the definitive structural elucidation of this compound complexes, providing precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions. A notable example is the single-crystal X-ray diffraction study of trans-diaqua-bis-(2-hydroxyiminopropionato-N,O)zinc(II), a complex formed between pyruvic acid oxime and zinc(II) ions. researchgate.net
The investigation of this complex, with the empirical formula [Zn(C₃H₄NO₃)₂(H₂O)₂], revealed a monomeric structure where the zinc ion is coordinated in a slightly distorted octahedral environment. researchgate.net The this compound ligand acts as a bidentate chelating agent, coordinating to the central zinc atom through the nitrogen atom of the oxime group and one of the oxygen atoms of the carboxylate group. The two this compound ligands are arranged in a trans configuration within the equatorial plane of the octahedron. researchgate.net
The axial positions of the coordination sphere are occupied by two water molecules, completing the six-coordinate geometry around the zinc center. The crystal structure is further stabilized by an extensive network of hydrogen bonds. These interactions involve the coordinated water molecules, the hydroxyl group of the oxime, and the carboxylate oxygen atoms, creating a robust three-dimensional supramolecular architecture. researchgate.net
The crystallographic data for trans-diaqua-bis-(2-hydroxyiminopropionato-N,O)zinc(II) have been deposited with the Cambridge Crystallographic Data Centre under the deposition number CCDC 610127. researchgate.net Key crystallographic parameters determined from the study are summarized in the interactive data table below.
Crystallographic Data for trans-diaqua-bis-(2-hydroxyiminopropionato-N,O)zinc(II) *
| Parameter | Value |
| Empirical Formula | C₆H₁₂N₂O₈Zn |
| Formula Weight | 305.55 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 4.6920(11) |
| b (Å) | 7.3001(12) |
| c (Å) | 8.9746(16) |
| α (°) | 85.643(4) |
| β (°) | 89.169(4) |
| γ (°) | 74.847(4) |
| Volume (ų) | 260.23(10) |
| Z | 1 |
| Calculated Density (Mg/m³) | 1.950 |
| Absorption Coefficient (mm⁻¹) | 2.396 |
| F(000) | 156 |
Data sourced from Bagabas, A. A., et al. (2008). researchgate.net
Enzymology and Biochemical Transformations Involving Pyruvic Oxime Non Human Specific
Pyruvic Oxime Dioxygenase (POD) Research
This compound dioxygenase (POD) is a pivotal enzyme in heterotrophic nitrification, a key process in the global nitrogen cycle carried out by various bacteria and fungi. asm.orgnih.govnih.gov Research into POD has illuminated the molecular underpinnings of how these microorganisms convert organic nitrogen compounds into inorganic forms. nih.govnih.gov The enzyme is particularly noted in bacteria such as Alcaligenes faecalis, where it plays a central role in the conversion of this compound to nitrite (B80452). researchgate.netscispace.com
Enzymatic Catalysis of this compound Dioxygenation to Nitrite and Pyruvate (B1213749)
This compound dioxygenase catalyzes the dioxygenation of this compound, a reaction that incorporates both atoms of molecular oxygen into the products, yielding pyruvate and nitrite. asm.orgnih.govasm.org This conversion is a critical step in a specific pathway of heterotrophic nitrification where this compound, formed from the non-enzymatic reaction of hydroxylamine (B1172632) and pyruvate, is metabolized. scispace.com The reaction requires the presence of oxygen and is a defining feature of the POD pathway in certain heterotrophic nitrifying bacteria like Alcaligenes faecalis. scispace.com This enzymatic process distinguishes the metabolism of these organisms from others that may utilize different substrates or pathways for nitrification. scispace.com
Structural Characterization of POD
The structural elucidation of this compound dioxygenase has provided profound insights into its function. These studies have primarily focused on the enzyme from Alcaligenes faecalis (AfPOD).
Table 1: Crystallographic Data for Alcaligenes faecalis this compound Dioxygenase (AfPOD)
| Parameter | Value |
|---|---|
| PDB ID | 8IL8 wwpdb.org |
| Resolution | 1.76 Å asm.orgnih.govasm.orgbiorxiv.orgrcsb.org |
| R-Value Work | 0.182 rcsb.org |
| R-Value Free | 0.212 rcsb.org |
| Method | X-RAY DIFFRACTION rcsb.org |
| Organism | Alcaligenes faecalis wwpdb.org |
POD is a non-heme, Fe(II)-dependent enzyme. asm.orgnih.govresearchgate.netasm.orgbiorxiv.orgomicsdi.org The active site is situated in a cleft formed at the interface of adjacent subunits. asm.orgnih.govnih.govresearchgate.netasm.orgbiorxiv.orgrcsb.org At the core of the active site lies a ferrous iron (Fe(II)) ion, which is essential for the enzyme's catalytic activity. asm.orgresearchgate.net This iron ion is coordinated in an octahedral geometry by three histidine residues and three water molecules. asm.orgnih.govnih.govresearchgate.netasm.orgbiorxiv.orgrcsb.org This coordination is crucial for the binding of substrates and the subsequent catalytic reaction. The requirement for Fe(II) is a distinguishing feature, as the structurally similar class II aldolases typically utilize zinc. nih.govscispace.com
The structure of POD is characterized by several key motifs that are integral to its function. nih.govnih.govresearchgate.netasm.orgbiorxiv.org The enzyme possesses a class II aldolase (B8822740) backbone, which provides the fundamental scaffold for the active site. asm.orgresearchgate.netasm.org A notable feature is a putative oxygen tunnel that connects the central cavity of the tetramer to the active site, likely facilitating the passage of molecular oxygen to the catalytic iron center. asm.orgnih.govnih.govresearchgate.netasm.orgbiorxiv.orgrcsb.org Furthermore, the N-terminal region of the protein, which is essential for catalytic activity, is predicted to form an α-helix. asm.orgnih.govnih.govresearchgate.netasm.org Although this region appears disordered in the crystal structure, mutational studies and structural predictions suggest it plays a direct role in shaping the active site. asm.orgnih.govnih.govresearchgate.netasm.org Deletion of the initial 18 amino acids at the N-terminus results in a loss of enzymatic function, highlighting the criticality of this α-helical motif. nih.govpdbj.org
Active Site Architecture and Metal Ion Coordination (e.g., Fe(II)-dependence)
Mechanistic Insights into POD Catalysis
The catalytic mechanism of this compound dioxygenase, while not fully elucidated, is informed by its structure and its homology to other non-heme iron dioxygenases. asm.orgnih.gov Molecular docking simulations have been employed to predict how the substrate, this compound, binds within the active site. asm.orgnih.govresearchgate.net The proposed mechanism involves the coordination of the substrate to the Fe(II) center, followed by the binding of molecular oxygen. The iron center activates the oxygen, leading to an attack on the substrate and subsequent rearrangement to form the products, pyruvate and nitrite. asm.org The unique 3-histidine ligand environment of the iron, as opposed to the more common 2-histidine-1-carboxylate facial triad (B1167595) found in many other non-heme dioxygenases, is thought to be critical for tuning the reactivity of the iron center for this specific dioxygenation reaction. asm.orgacs.org
Oximinotransferases (Transoximinases)
Oximinotransferases, also known as transoximinases, are a class of enzymes belonging to the transferase family, specifically those that transfer nitrogenous groups (EC 2.6.3). wikipedia.orgwikipedia.orgcreative-enzymes.com These enzymes play a role in various biochemical pathways by catalyzing the transfer of an oximo group (=N-OH) from one molecule to another. ontosight.ai The systematic name for the primary enzyme in this class that involves this compound is pyruvate-oxime:acetone (B3395972) oximinotransferase. wikipedia.orgqmul.ac.uk
The most well-characterized oximinotransferase reaction involves the reversible transfer of an oximo group between this compound and acetone. wikipedia.orgqmul.ac.ukkegg.jp This reaction is catalyzed by the enzyme oximinotransferase (EC 2.6.3.1). wikipedia.org
The core reaction is as follows: This compound + Acetone ⇌ Pyruvate + Acetone oxime wikipedia.orgqmul.ac.ukkegg.jp
In this equilibrium, this compound and acetone act as the substrates, while pyruvate and acetone oxime are the products. wikipedia.org The reaction is significant in certain metabolic contexts, although it has been described as a potentially minor pathway for pyruvate production, partly due to the volatility of acetone. frontiersin.org
Research has shown that the enzyme exhibits a degree of substrate flexibility. qmul.ac.ukexpasy.org While the primary substrates are this compound and acetone, other molecules can participate in the reaction.
Table 1: Substrate Specificity of Oximinotransferase (EC 2.6.3.1)
| Substrate Type | Primary Substrate | Alternative Substrate(s) |
|---|---|---|
| Oximo-group Donor | This compound | D-glucose oxime qmul.ac.ukexpasy.org |
| Oximo-group Acceptor | Acetone | Acetaldehyde qmul.ac.ukexpasy.org |
The equilibrium of this reaction is a critical factor in its biological role, allowing for the interconversion of keto-acids and oximes depending on the cellular concentrations of the reactants. ontosight.aiacs.orgnih.gov
Oximinotransferases are part of a broader group of enzymes, nitrogenous transferases (EC 2.6), that facilitate the movement of nitrogen-containing functional groups within biological systems. wikipedia.orgcreative-enzymes.com This class most notably includes the widely studied transaminases (aminotransferases). wikipedia.orgcreative-enzymes.com
The primary function of these enzymes is to move nitrogenous groups, such as amino groups in transamination or oximo groups in transoximination, from a donor molecule to an acceptor molecule, which is often a keto-acid. wikipedia.orgontosight.ai This transfer is a key mechanism for the synthesis and conversion of amino acids and other nitrogenous compounds. ontosight.ai While transaminases are central to amino acid metabolism, the role of oximinotransferases is more specialized. wikipedia.orgcreative-enzymes.com The transfer of the oximo group is crucial in the metabolic pathways of specific compounds, contributing to the pool of available nitrogen and carbon skeletons in the cell. ontosight.ai
Substrate Specificity and Reaction Equilibrium (e.g., Pyruvate Oxime:Acetone Oximinotransferase)
This compound Hydrolase Activity Investigations
The potential hydrolysis of this compound into pyruvate and hydroxylamine has been a subject of investigation, as it represents a possible pathway for its metabolism. However, studies suggest that direct hydrolysis is not the primary metabolic route in organisms that utilize this compound.
In a study on a species of the genus Alcaligenes that can grow on this compound, researchers attempted to detect this compound hydrolase activity. brandeis.edu Using a sensitive spectrophotometric method, they found no observable catalysis of this compound formation from pyruvate and hydroxylamine, which would be the reverse reaction of hydrolysis. brandeis.edu The investigation revealed that the rate of this compound oxidation by cell-free extracts was significantly higher—by a factor of at least 10⁵ to 10⁶—than any potential rate of hydrolysis. brandeis.edu This finding strongly implies that the oxidative pathway for this compound metabolism in this bacterium does not require a preliminary hydrolysis step. brandeis.edu
Further research on the same heterotrophic nitrifier provided additional evidence against an initial hydrolysis pathway. nih.gov Significant metabolic differences were observed when comparing the organism's response to this compound versus its potential hydrolysis products (pyruvate and hydroxylamine) in terms of growth yield and rates of oxygen and reductant uptake. nih.gov The collective results point toward an oxidative pathway where the nitrogen and/or carbon atoms of this compound are oxidized before the carbon-nitrogen bond is broken. nih.gov
While direct this compound hydrolase activity appears to be minor or absent in the studied bacteria, other oxime-metabolizing enzymes have been identified in different organisms. For instance, a thylakoid membrane-bound hydrolase was found in the cyanobacterium Phormidium uncinatum, which acts on ethyl acetohydroximate. This indicates that hydrolases for other oximes exist in nature, even if they are not the primary enzymes acting on this compound in heterotrophic nitrifiers.
| This compound Oxidase | Alcaligenes sp. | Vigorous oxidation of this compound was observed. brandeis.edunih.gov | The primary metabolic route is oxidative. nih.gov |
Role of Pyruvic Oxime in Environmental Biogeochemical Cycles
Heterotrophic Nitrification Pathway via Pyruvic Oxime
Heterotrophic nitrification is a significant process in the global nitrogen cycle, carried out by a wide range of bacteria and fungi. asm.orgresearchgate.net Unlike autotrophic nitrification, this process involves the oxidation of ammonia (B1221849) where organic compounds are utilized. A key pathway in some heterotrophic nitrifiers, particularly in bacteria like Alcaligenes and Pseudomonas, involves this compound as a central intermediate metabolite. asm.orgnii.ac.jpbiorxiv.org In this pathway, ammonia is converted to nitrite (B80452) through a series of reactions centered around the formation and subsequent breakdown of this compound. asm.org The enzyme primarily responsible for the core step of this pathway is this compound dioxygenase (POD). asm.orgresearchgate.netasm.orgnih.govbiorxiv.org This enzyme facilitates the conversion of this compound into nitrite, representing a crucial link in the biogeochemical transformation of nitrogen. scispace.comnih.gov
A distinctive feature of this nitrification pathway is the formation of its key intermediate, this compound, through a non-enzymatic reaction. scispace.comnih.gov In heterotrophic nitrifying organisms, the initial step is the oxidation of ammonia to hydroxylamine (B1172632), a reaction often catalyzed by an ammonia monooxygenase (AMO). nih.gov The resulting hydroxylamine is a reactive molecule that can spontaneously react with endogenous pyruvate (B1213749) present in the cell's cytoplasm. scispace.combiorxiv.org This condensation reaction between hydroxylamine and pyruvate yields this compound. nih.govbiorxiv.org The oximation of pyruvate is understood to occur without direct enzymatic catalysis under weakly acidic conditions, with the chemical equilibrium strongly favoring the formation of the oxime. scispace.com This non-enzymatic step effectively channels nitrogen from hydroxylamine into a stable intermediate poised for the final oxidation to nitrite. nih.gov
The central enzymatic step in this pathway is the oxidation of this compound. This reaction is catalyzed by this compound dioxygenase (POD), a non-heme, Fe(II)-dependent enzyme. asm.orgresearchgate.netasm.orgnih.gov POD catalyzes the dioxygenation of this compound, which consumes molecular oxygen and breaks the carbon-nitrogen bond. asm.orgoup.com The final products of this reaction are pyruvate and nitrite. asm.orgresearchgate.netasm.orgnih.govbiorxiv.orgscispace.com Research on Alcaligenes faecalis confirmed that for every mole of this compound consumed, an equimolar amount of nitrite is produced, along with the regeneration of pyruvate. oup.com This process represents the terminal step of this specific heterotrophic nitrification pathway. nih.gov Studies indicate that the pathway involves the direct oxidation of the this compound molecule rather than an initial hydrolysis back to pyruvate and hydroxylamine. nih.gov
The this compound-mediated pathway is distinct from other nitrification mechanisms, including those that rely on the direct enzymatic oxidation of hydroxylamine. scispace.comnih.gov
Substrate Specificity: The primary distinction lies in the immediate substrate for nitrite production. In the this compound pathway, the POD enzyme specifically targets this compound. scispace.com In contrast, alternative pathways in other microorganisms utilize enzymes like hydroxylamine oxidoreductase (HAO) to directly convert hydroxylamine to nitrite. nih.gov
Organism-Specific Efficiency: Different microorganisms exhibit varying efficiencies with these pathways. For instance, the heterotrophic nitrifier Alcaligenes faecalis is highly efficient at oxidizing this compound but demonstrates poor ability to oxidize hydroxylamine directly. scispace.com Conversely, some species of Pseudomonas can oxidize hydroxylamine more rapidly than they oxidize this compound. scispace.com
Genetic Basis: The presence of the pod gene, which codes for this compound dioxygenase, is a key genetic marker for this pathway. scispace.comnii.ac.jp Notably, well-documented heterotrophic nitrifiers such as species of Paracoccus and Bacillus lack the pod gene, which suggests their nitrification process proceeds through an alternative mechanism that does not involve POD. researchgate.netscispace.comnii.ac.jpresearchgate.net
The gene encoding this compound dioxygenase (pod) is not ubiquitous but has been identified across different microbial phyla. nih.gov Sequence similarity searches have revealed pod genes in bacteria belonging to the phyla Proteobacteria and Actinobacteria, as well as in fungi from the phylum Ascomycota. researchgate.netscispace.comnii.ac.jpresearchgate.netnih.gov The POD enzymes have been phylogenetically classified into three distinct groups based on their amino acid sequences. scispace.comnii.ac.jpresearchgate.netnih.gov
Table 1: Phylogenetic Distribution and Grouping of this compound Dioxygenase (POD)
| Phylogenetic Group | Primary Microbial Phyla/Classes | Assumed Role |
|---|---|---|
| Group 1 | Betaproteobacteria, Ascomycota (Fungi) | Believed to be directly involved in heterotrophic nitrification. scispace.comnii.ac.jpresearchgate.netnih.gov |
| Group 2 | Gammaproteobacteria, Actinobacteria | Involvement in heterotrophic nitrification is not yet clear. scispace.comnii.ac.jpresearchgate.netnih.gov |
| Group 3 | Found alongside Group 1 POD in some organisms | Involvement in heterotrophic nitrification is not yet clear. scispace.comnii.ac.jpresearchgate.netnih.gov |
The genomic organization of pod genes often shows association with other functional genes, suggesting coordinated regulation and function. scispace.comnii.ac.jp The gene structure varies between the phylogenetic groups.
Table 2: Gene Cluster Associations of this compound Dioxygenase (POD)
| POD Group | Associated Genes | Potential Function of Cluster |
|---|---|---|
| Bacterial Group 1 | Genes related to the metabolism of aromatic compounds. scispace.comnii.ac.jpresearchgate.netnih.gov | May link nitrogen cycling with the degradation of organic compounds. |
| Bacterial Group 2 | Gene encoding a protein homologous to 4-hydroxy-tetrahydrodipicolinate synthase (DapA). scispace.comnii.ac.jpresearchgate.netnih.gov | Suggests a possible role in amino acid metabolism, specifically lysine (B10760008) biosynthesis. |
These gene clusters are often located near regulatory genes, such as those from the LysR or Cro/CI families, which control their transcription. nih.gov This genetic arrangement implies that POD may participate not only in nitrification but also in other metabolic processes that are currently not fully understood. scispace.comnii.ac.jpresearchgate.netnih.gov The enzyme itself is structurally homologous to class II aldolases but has uniquely evolved to incorporate an iron ion in its active site to perform its dioxygenase function. asm.orgresearchgate.netnii.ac.jpbiorxiv.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Nitrite |
| Carbon dioxide |
| Hydroxylamine |
| Pyruvate |
| Ammonia |
| Oxygen |
| Nitrate |
| Pyridine |
| Quinoline |
| Dinitrogen gas |
| Glutamine |
| 2-oxoglutarate |
| Ascorbate |
| Acetate (B1210297) |
| Thiocyanate |
| Ethylene |
| Epoxyethane |
Coordination Chemistry and Metal Complexation of Pyruvic Oxime
Pyruvic Oxime as a Chelating Ligand
This compound possesses two key functional groups capable of coordinating to a metal center: the carboxylate group (-COOH) and the oxime group (-NOH). researchgate.net This dual functionality allows it to act as a bidentate or even a polydentate ligand, forming chelate rings with metal ions, which enhances the stability of the resulting complexes. The coordination can occur through the nitrogen atom of the oxime group and an oxygen atom from the carboxylate group. researchgate.netasianpubs.org The presence of both a hard donor (oxygen) and a borderline donor (nitrogen) atom enables this compound to coordinate with a wide range of metal ions.
The deprotonation of the carboxylic acid and the oxime group can lead to different coordination modes. The anionic form of this compound, 2-oximinopropionate, is a versatile ligand, capable of forming various types of complexes. researchgate.net The ability of α-oximinocarboxylates, like this compound, to adopt several binding modes can lead to the formation of extended three-dimensional frameworks and polymeric materials. researchgate.netresearchgate.net
Formation and Characterization of Metal-Pyruvic Oxime Complexes
Metal complexes of this compound are typically synthesized by reacting a salt of the metal with this compound or its salt, such as sodium 2-oximinopropionate, in a suitable solvent, often water or methanol. researchgate.netcdnsciencepub.comtntech.edu The resulting complexes can often be isolated as precipitates or crystals.
Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Mn(II), Cr(III), Co(III), Zn(II))
This compound readily forms complexes with a variety of first-row transition metals. For instance, bis(2-hydroxyiminopropanoato) copper (II) dihydrate, [Cu(PAO)₂·2H₂O], has been synthesized through a solid-state reaction between copper(II) acetate (B1210297) monohydrate and 2-hydroxyiminopropanoic acid. researchgate.net Similarly, zinc(II) 2-oximinopropionate dihydrate, [Zn(PAO)₂(H₂O)₂], precipitates from an aqueous solution of zinc sulfate (B86663) and sodium pyruvate (B1213749) oxime. researchgate.netresearchgate.net
Complexes of this compound with other transition metals such as Ni(II), Co(II), and Mn(II) have also been reported. researchgate.net The coordination in these complexes often involves the nitrogen of the oxime and the oxygen of the carboxylate group, forming stable chelate structures. asianpubs.org The ability of oxime-based ligands to stabilize higher oxidation states of transition metals, such as Ni(III) and Cu(III), is a notable feature. xavier.edu
In a broader context, the coordination chemistry of oxime-containing ligands with transition metals is extensive. These complexes exhibit a range of geometries, from square planar to octahedral, depending on the metal ion and the stoichiometry of the ligand. nih.govresearchgate.netmdpi.com For example, nickel(II) complexes with bis(oxime)amine ligands have been shown to adopt pseudo-octahedral coordination geometries. nih.gov
Table 1: Examples of Transition Metal Complexes with this compound and Related Ligands
| Metal Ion | Complex Formula | Coordination Environment | Reference(s) |
|---|---|---|---|
| Cu(II) | [Cu(PAO)₂·2H₂O] | Not specified in abstracts | researchgate.net |
| Zn(II) | [Zn(PAO)₂(H₂O)₂] | Not specified in abstracts | researchgate.netresearchgate.net |
| Ni(II) | [Ni(TRIPHOX)Cl₂] | Pseudo-octahedral | xavier.edu |
| Co(II) | [Co(HL)(L)(Ac)₂]·4H₂O | Not specified in abstracts | researchgate.net |
| Mn(II) | Mentioned as forming complexes | Not specified in abstracts | researchgate.net |
| Fe(II) | Fe(II)-dependent enzyme | Octahedral (in enzyme) | asm.orgresearchgate.netasm.orgnih.gov |
Alkaline Earth Metal Salts of 2-Oximinopropionate
Alkaline earth metal salts of 2-oximinopropionate are typically prepared by the reaction of sodium 2-oximinopropionate with the corresponding metal nitrates or chlorides in an aqueous solution at room temperature. researchgate.netresearchgate.netcdnsciencepub.com These salts are generally sparingly soluble in water, which facilitates their isolation as precipitates. cdnsciencepub.com
The molecular structure of calcium 2-oximinopropionate hydrate (B1144303) has been determined by single-crystal X-ray crystallography, revealing a triclinic crystal system. researchgate.netcdnsciencepub.com The thermal decomposition of these alkaline earth metal salts has been studied, showing they decompose in the range of 144-188°C, yielding a metal carbonate. researchgate.netcdnsciencepub.comcdnsciencepub.com
Table 2: Preparation and Properties of Alkaline Earth Metal Salts of 2-Oximinopropionate
| Metal Ion | Preparation Method | Decomposition Temperature Range (°C) | Decomposition Product | Reference(s) |
|---|---|---|---|---|
| Ca(II) | Reaction of sodium 2-oximinopropionate with CaCl₂ | 144-188 | Metal Carbonate | researchgate.netcdnsciencepub.com |
| Sr(II) | Reaction of sodium 2-oximinopropionate with Sr(NO₃)₂ | 144-188 | Metal Carbonate | cdnsciencepub.com |
| Ba(II) | Reaction of sodium 2-oximinopropionate with BaCl₂ | 144-188 | Metal Carbonate | cdnsciencepub.com |
Spectroscopic Analysis of Ligand-Metal Interactions
Spectroscopic techniques are crucial for elucidating the nature of the coordination between this compound and metal ions. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are commonly employed for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups involved in coordination. Upon complexation, characteristic vibrational frequencies of the ligand are expected to shift. For instance, the stretching vibration of the C=N group in metal salts of this compound is comparable to that in the protonated form. researchgate.net In many oxime complexes, a shift in the ν(C=N) band to a lower frequency upon coordination is observed. asianpubs.orgresearchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. asianpubs.orgresearchgate.netlibretexts.org Specifically, bands in the 420-380 cm⁻¹ and 546-538 cm⁻¹ ranges have been assigned to ν(M-N) and ν(M-O) vibrations, respectively. asianpubs.orgresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes and can provide insights into the coordination geometry. The electronic absorption spectra of free this compound and its metal complexes show characteristic bands. researchgate.net Ligand-to-metal charge transfer (LMCT) bands and d-d transitions in the case of transition metal complexes are often observed. nih.gov For example, the UV-Vis spectra of Ni(II) complexes with oxime-containing ligands show that the crystal field splitting energy (10 Dq) varies depending on the nature of the coordinating arms of the ligand. nih.gov The spectra of oximes at neutral pH typically show absorption in the range of 280-300 nm, which can shift upon deprotonation and complexation. researchgate.net
Table 3: Spectroscopic Data for this compound and its Complexes
| Spectroscopic Technique | Ligand/Complex | Key Observations | Reference(s) |
|---|---|---|---|
| IR Spectroscopy | Metal salts of this compound | ν(C=N) stretch comparable to protonated form. | researchgate.net |
| IR Spectroscopy | Transition metal oxime complexes | Shift of ν(C=N) to lower frequency; Appearance of ν(M-N) and ν(M-O) bands. | asianpubs.orgresearchgate.net |
| UV-Vis Spectroscopy | Oximes | Absorption in the 280-300 nm range at neutral pH. | researchgate.net |
| UV-Vis Spectroscopy | Ni(II) oxime complexes | Variation in 10 Dq values with ligand structure. | nih.gov |
| UV-Vis Spectroscopy | Salicyloylpyrazole oxime complexes | π→π* and n→π* transitions observed in the 280-360 nm range. |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(hydroxyimino)propanoic acid |
| Sodium 2-oximinopropionate |
| Bis(2-hydroxyiminopropanoato) copper (II) dihydrate |
| Copper(II) acetate monohydrate |
| 2-hydroxyiminopropanoic acid |
| Zinc(II) 2-oximinopropionate dihydrate |
| Sodium pyruvate oxime |
| Calcium 2-oximinopropionate hydrate |
Computational and Theoretical Investigations of Pyruvic Oxime Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has proven to be an invaluable method for studying the electronic structure and reactivity of molecules like pyruvic oxime. DFT calculations allow for the detailed examination of reaction pathways, transition states, and the influence of catalysts and solvents on reaction energetics.
The formation of an oxime from a carbonyl compound, such as pyruvic acid or its esters, and hydroxylamine (B1172632) proceeds through a two-step mechanism: the initial nucleophilic addition to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the oxime. nih.gov Computational studies using DFT have been employed to analyze the energetics of these steps.
Kinetic studies on methyl pyruvate (B1213749) have shown that the reaction occurs with rate-determining carbinolamine dehydration across a pH range of 0-7. researchgate.net Specific acid catalysis is a dominant factor for carbinolamine formation at pH values below 5. researchgate.net Above this pH, a water-catalyzed, pH-independent dehydration reaction becomes more significant. researchgate.net DFT calculations support these experimental findings, indicating that the dehydration of the tetrahedral intermediate is typically the rate-determining step in the pH range of approximately 3 to 7. nih.gov The stability of the resulting oxime is also a key factor; derivatives of α-oxo acids like pyruvic acid are frequently used for bioconjugations due to the high thermodynamic stability of the formed oximes. nih.gov Ab initio calculations at the DFT (B3LYP/6–311G**++) level have confirmed that the planar E-conformer of ethyl 2-(hydroxyimino)propanoate (a this compound derivative) is the lowest in energy, a stability attributed to π-conjugation between the hydroxyimino and carbonyl groups. iucr.org
Table 1: Factors Influencing the Energetics of this compound Formation
| Factor | Observation | Computational Insight | Source |
|---|---|---|---|
| Reaction Step | Carbinolamine dehydration is the rate-determining step over a wide pH range (0-7). | DFT calculations confirm that the dehydration of the tetrahedral intermediate is typically the rate-limiting step. | nih.govresearchgate.net |
| pH | Specific acid catalysis dominates below pH 5. A pH-independent, water-catalyzed reaction is apparent above pH 5. | Low pH can slow the overall reaction by protonating the nucleophile (hydroxylamine), reducing its reactivity. The reaction is fastest when balancing fast acid-catalyzed dehydration with minimal formation of unreactive protonated nucleophiles. | nih.govresearchgate.net |
| Structure | The E-conformer of this compound derivatives is the most stable. | DFT calculations show the planar E-isomer is lower in energy than Z-conformers due to π-conjugation. | iucr.org |
| Catalysis | The reaction is subject to general acid catalysis. | Aniline (B41778) and its derivatives are effective nucleophilic catalysts. | nih.govresearchgate.net |
Proton transfer is a critical component of the oxime formation mechanism, particularly in the acid-catalyzed dehydration of the carbinolamine intermediate. nih.gov DFT studies, often including explicit solvent molecules, have been used to map out the energetics of these proton transfer steps. researchgate.netresearchgate.net
The mechanism involves a proton-catalyzed attack of hydroxylamine on the carbonyl carbon. nih.gov This is followed by proton transfer to form the tetrahedral hemiaminal intermediate. nih.gov The subsequent dehydration is also proton-assisted, involving the protonation of the hydroxyl group, which turns it into a good leaving group (water). nih.gov Computational models have highlighted two concurrent pathways for the initial acid-catalyzed addition: a "concerted" general acid catalysis of the amine attack and a stepwise process involving an uncatalyzed formation of a zwitterionic intermediate, which is then trapped by a kinetically significant proton transfer. acs.org
DFT calculations have demonstrated the importance of catalysts. While the reaction can be catalyzed by acids in general, aniline has been shown to accelerate the rate of oxime formation significantly. researchgate.net Computational analyses have explored the reaction energetics in neutral and acidic conditions, as well as in the presence of aniline, confirming its catalytic role. researchgate.net The inclusion of explicit water molecules in these calculations is crucial for accurately modeling the energetics of solvent-assisted proton transfer steps. researchgate.netresearchgate.net For instance, DFT calculations on related systems have shown that water bridges facilitate the proton transfer reaction. researchgate.net
This compound is a key intermediate in the heterotrophic nitrification pathway, where it is converted to pyruvate and nitrite (B80452) by the enzyme this compound dioxygenase (POD). researchgate.netasm.org POD is a non-heme, Fe(II)-dependent enzyme. researchgate.netnih.gov DFT calculations, in conjunction with structural data, have provided crucial insights into its catalytic mechanism.
Transformations of Pyruvic Oxime to Nitriles
General Conversion of α-Keto Acid Oximes to Nitriles and Carbon Dioxide
The transformation of α-keto acid oximes to nitriles and carbon dioxide is a general reaction that occurs readily in aqueous solutions. cdnsciencepub.comcdnsciencepub.com Studies have shown that various α-keto acid oximes, upon warming in dilute aqueous or dilute hydrochloric acid solutions, yield the corresponding lower nitrile and carbon dioxide. cdnsciencepub.com For instance, when 25 mg of various α-keto acid oximes were refluxed in 10 ml of water for 25 minutes under a nitrogen atmosphere, the corresponding nitriles were isolated and identified. cdnsciencepub.com This conversion is not limited to isolated oximes; α-keto acids themselves can be converted to nitriles in high yields when treated with hydroxylamine (B1172632) in an aqueous solution. researchgate.net
The reaction's generality is further supported by numerous observations across different studies. cdnsciencepub.com For example, the reaction of α-keto acids with hydroxylamine under standard conditions often results in poor yields of the oxime, with the nitrile being the major product. cdnsciencepub.com In some cases, such as with indolyl-3-glyoxylic acid, no oxime is isolated at all, and only the nitrile is obtained. cdnsciencepub.com
A notable exception to this general conversion is 2,4,6-trimethylphenylglyoxylic acid, which does not form a nitrile under these conditions. This is attributed to the steric hindrance from the di-ortho-substituted phenyl group, which prevents the necessary intermediate formation of the oxime. cdnsciencepub.com
Mechanistic Aspects of Decarboxylation and Nitrile Formation
The conversion of α-keto acid oximes to nitriles is believed to proceed through a concerted mechanism. cdnsciencepub.com This proposed mechanism involves a cyclic transition state, leading to the simultaneous cleavage of the C-C bond and formation of the C≡N triple bond, with the elimination of carbon dioxide and water. cdnsciencepub.commasterorganicchemistry.com For this concerted elimination to occur, a specific stereochemistry of the oxime, specifically the anti conformation between the hydroxyl group and the carboxyl group, is required. cdnsciencepub.com
The process is essentially a dehydration of the oxime to a nitrile coupled with a decarboxylation. orgsyn.org Mechanistic studies have indicated that the oxygen and hydrogen atoms of the oxime are not simply eliminated as a water molecule. orgsyn.org Instead, a more complex rearrangement occurs. The reaction can be thought of as a type of elimination reaction from the carbonyl group, though the accepted model favors a concerted process without charged intermediates, similar to sigmatropic rearrangements. masterorganicchemistry.com
Influence of pH and Temperature on Nitrile Conversion Efficiency
The efficiency of the conversion of α-keto acid oximes to nitriles is significantly influenced by both pH and temperature. The rate of this reaction is generally faster in acidic conditions and is markedly affected by increases in temperature. cdnsciencepub.com
pH: The reaction rate decreases as the pH increases. cdnsciencepub.com For example, the conversion of indolyl-3-pyruvic acid oxime to indolyl-3-acetonitrile (IAN) occurs readily in aqueous solutions with a pH ranging from 1 to 7. cdnsciencepub.com However, at a pH below 2, the carboxylate group is mostly protonated, which is a condition that favors the concerted elimination reaction. cdnsciencepub.com α-Oximino acids are generally stable in alkaline solutions. cdnsciencepub.com The formation of oximes and their subsequent reactions are often fastest at a pH of approximately 4.5, which represents a balance between the acid-catalyzed dehydration step and the formation of unreactive protonated species at lower pH values. nih.gov
Temperature: Temperature plays a crucial role in the conversion process. For instance, α-oximinopropionic acid (pyruvic oxime) is stable at pH 4 at temperatures below 45°C. However, at 55°C, it undergoes 79% decarboxylation in 6 hours. cdnsciencepub.com Similarly, the conversion of indolyl-3-pyruvic acid oxime to IAN was observed to occur even at room temperature under acidic conditions, and the rate increased with heating. cdnsciencepub.com
The following table summarizes the effect of pH on the yield of IAN from indolyl-3-pyruvic acid oxime after 24 hours at 41.5°C:
| Buffer | Initial pH | Final pH | IAN (mg) | % Yield |
| HCl/KCl | 1.0 | 1.0 | 14.1 | 71 |
| Citrate | 3.2 | 3.2 | 10.1 | 51 |
| Citrate | 4.0 | 4.0 | 5.8 | 29 |
| Citrate | 5.0 | 4.9 | 2.1 | 11 |
| Phosphate | 6.0 | 5.8 | 0.8 | 4 |
| Phosphate | 7.0 | 6.5 | 0.3 | 2 |
| Data sourced from a study on the conversion of indolyl-3-pyruvic acid oxime to IAN. cdnsciencepub.com |
Biosynthetic Relevance of Nitrile Formation from Indolyl-3-Pyruvic Acid Oxime
The facile conversion of α-keto acid oximes to nitriles has significant implications for understanding biosynthetic pathways in nature, particularly for plant hormones like indole-3-acetic acid (IAA). cdnsciencepub.com It has been proposed that the conversion of indolyl-3-pyruvic acid oxime to indolyl-3-acetonitrile (IAN) is a key step in the biosynthesis of IAN. cdnsciencepub.com
Tryptophan is considered the precursor for IAN biosynthesis. cdnsciencepub.com One proposed pathway involves the conversion of tryptophan to indolyl-3-pyruvic acid. This intermediate then reacts to form indolyl-3-pyruvic acid oxime. cdnsciencepub.comnih.gov This oxime is then converted to IAN and carbon dioxide through the decarboxylation and nitrile formation reaction discussed previously. cdnsciencepub.com Finally, IAN is converted to IAA by the enzyme nitrilase. nih.gov
The occurrence of indolyl-3-pyruvic acid oxime as a biochemical intermediate and its ready conversion to IAN under moderate temperature and pH conditions support the hypothesis that this reaction is a missing link in the biosynthesis of this important plant auxin. cdnsciencepub.comcdnsciencepub.com While the enzymes responsible for the conversion of tryptophan to the oxime in microorganisms are not fully identified, the presence of aldoxime dehydratases that convert aldoximes to nitriles has been confirmed in several bacterial species. nih.gov
Q & A
Q. What is the primary biochemical role of pyruvic oxime in heterotrophic nitrification, and how is it experimentally validated?
this compound serves as a substrate for this compound dioxygenase (POD), an enzyme catalyzing its conversion to pyruvate and nitrite in heterotrophic nitrifying bacteria like Alcaligenes faecalis. Methodological validation includes:
- Enzymatic assays : Measuring nitrite production via UV-visible spectroscopy after incubating purified POD with this compound under controlled conditions .
- Recombinant expression : Cloning pod genes into E. coli and confirming activity in lysates to rule out interference from native metabolic pathways .
Q. What analytical techniques are recommended for detecting this compound and its degradation products in microbial cultures?
Key methods include:
- High-performance liquid chromatography (HPLC) : Separates this compound, pyruvate, and nitrite using reverse-phase columns with UV detection at 210–220 nm .
- Spectrophotometric assays : Griess reagent for nitrite quantification and DNPH (2,4-dinitrophenylhydrazine) for pyruvate detection .
- Mass spectrometry : LC-MS/MS for trace-level quantification and isotopic labeling studies to track metabolic pathways .
Q. How can researchers confirm the identity of this compound in synthetic or environmental samples?
- Synthesis validation : this compound is synthesized by reacting pyruvate with hydroxylamine, followed by purity verification via melting point analysis and NMR (¹H/¹³C) .
- Comparative genomics : Cross-referencing pod gene presence in microbial genomes (e.g., using BLAST) with phenotypic nitrification assays to confirm substrate utilization .
Advanced Research Questions
Q. How do phylogenetic discrepancies in POD distribution challenge existing models of heterotrophic nitrification?
Despite POD’s confirmed role in Alcaligenes and fungi, its absence in well-studied nitrifiers like Paracoccus and Bacillus suggests alternative pathways (e.g., hydroxylamine oxidation). Researchers must:
- Combine omics and enzymology : Use transcriptomics to identify upregulated genes in pod-negative strains during nitrification and test candidate enzymes (e.g., hydroxylamine oxidoreductases) .
- Apply gene knockout models : Disrupt putative nitrification genes in Bacillus spp. and assess nitrite production loss .
Q. What methodological strategies resolve contradictions in POD’s involvement across bacterial groups (e.g., Group 1 vs. Group 2 POD)?
- Functional metagenomics : Express Group 2 pod homologs (e.g., from Nitrosomonas europaea) in heterologous hosts and compare substrate specificity and kinetic parameters (Km, Vmax) to Group 1 enzymes .
- Transcriptional profiling : Analyze pod gene expression under varying nitrogen sources (e.g., ammonium vs. This compound) using qRT-PCR to infer physiological roles .
Q. How can researchers investigate the regulatory mechanisms of pod gene clusters in diverse microbial lineages?
- Promoter analysis : Identify transcription factor binding sites (e.g., LysR-type regulators) upstream of pod operons via electrophoretic mobility shift assays (EMSAs) .
- Co-culture experiments : Study cross-species induction by co-culturing pod-expressing strains (e.g., Alcaligenes) with non-POD nitrifiers and monitor gene activation via RNA-seq .
Q. What experimental designs address the unknown metabolic roles of POD-associated gene clusters (e.g., aromatic compound metabolism links)?
- Metabolomic profiling : Use ¹³C-labeled this compound in Alcaligenes cultures to trace carbon flux into shikimate pathway intermediates via GC-MS .
- CRISPR interference : Silently repress adjacent genes (e.g., shiA for shikimate transport) and assess nitrification efficiency and growth defects .
Methodological Best Practices
- Data validation : Replicate enzymatic assays across independent microbial isolates to account for strain-specific variability .
- Phylogenetic analysis : Use MEGA X for robust tree construction with bootstrap values >70% to confirm POD group classifications .
- Ethical considerations : Adhere to genomic data-sharing standards (e.g., NCBI submissions) and cite primary sources for pod gene sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
